Product packaging for 1,8-Phenanthroline, 4-methyl-(Cat. No.:CAS No. 61352-00-9)

1,8-Phenanthroline, 4-methyl-

Cat. No.: B14572511
CAS No.: 61352-00-9
M. Wt: 194.23 g/mol
InChI Key: WELBERVWSIXSKI-UHFFFAOYSA-N
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Description

Significance of Phenanthroline Core in Contemporary Chemical Sciences

The 1,10-phenanthroline (B135089) (phen) molecule is a cornerstone in the field of coordination chemistry and beyond. acs.org As a heterocyclic N,N'-bidentate donor ligand, its rigid, planar aromatic structure allows it to form highly stable complexes with a wide variety of transition metals. researchgate.nettaylorandfrancis.com This strong chelating ability is due to the ideal positioning of its two nitrogen atoms, which together can bind strongly to metal ions, forming stable five-membered rings. taylorandfrancis.comchim.it The unique combination of rigidity, planarity, aromaticity, basicity, and chelating capability makes 1,10-phenanthroline a versatile building block in synthetic organic, inorganic, and supramolecular chemistry. researchgate.netresearchgate.net

The properties of the phenanthroline core are exploited across numerous scientific disciplines. Its derivatives are fundamental in creating photoactive systems, catalysts, chemosensors, and the building blocks of complex supramolecular structures. researchgate.net The robustness and rigidity of the polyaromatic structure are key to its use in luminescent coordination scaffolds, catalysis, and materials science. acs.org For example, the planar nature of phenanthroline and its metal complexes facilitates interactions with DNA and RNA through intercalation, which has been a significant area of research. taylorandfrancis.comresearchgate.net Furthermore, the ability to functionalize the phenanthroline backbone at eight different positions allows for the fine-tuning of the resulting complexes' properties, making it a highly adaptable platform for designing polyfunctional molecules for specific applications. acs.orgresearchgate.net These applications range from analytical probes and luminescent materials to components in organic light-emitting diodes (OLEDs). researchgate.net

Overview of 4-Methyl-1,10-phenanthroline (B1583650) in Scholarly Contexts

4-Methyl-1,10-phenanthroline (4-Me-phen) is a methyl-substituted derivative of 1,10-phenanthroline that is frequently utilized as a bidentate ligand in coordination chemistry. ontosight.aichemicalbook.com The addition of a methyl group at the 4-position influences the electronic properties and steric environment of the ligand, which in turn affects the characteristics of the metal complexes it forms. ontosight.ai This compound is of significant interest in fields including chemistry, materials science, and biology due to its unique properties and applications. ontosight.ai

In a scholarly context, 4-methyl-1,10-phenanthroline is primarily studied for its ability to form stable complexes with various metal ions, particularly transition metals. These complexes are investigated for their potential in catalysis, as sensors, and as building blocks for creating larger supramolecular structures. ontosight.ai For instance, complexes with metals like ruthenium and iridium have been explored for their applications in photocatalysis and light-emitting devices. smolecule.com The compound also serves as a valuable starting material in organic synthesis for producing more complex molecules, such as 1,10-phenanthroline-4-carboxaldehyde. chemicalbook.comsigmaaldrich.com In materials science, research has explored incorporating 4-Me-phen into metal-organic frameworks (MOFs) to develop new functional materials with enhanced stability and photoluminescence. smolecule.com

Below is a table summarizing some of the key properties of 4-Methyl-1,10-phenanthroline.

PropertyValueSource
Chemical Formula C₁₃H₁₀N₂ alfa-chemistry.com
Molecular Weight 194.23 g/mol alfa-chemistry.com
Melting Point 143-145 °C chemicalbook.comsigmaaldrich.com
Appearance Solid mdpi.com
Solubility Soluble in water chemicalbook.comalfa-chemistry.com
CAS Number 31301-28-7 sigmaaldrich.com

Historical Context of Phenanthroline Chemistry

The history of 1,10-phenanthroline chemistry dates back to the late 19th century. Credit for the discovery that 1,10-phenanthroline forms a vividly colored complex with iron in an aqueous solution is given to F. Blau in 1898. gfschemicals.com Interestingly, Blau's work on the metal complexes of 2,2'-bipyridyl, a structurally similar compound, ultimately led him to the first synthesis of 1,10-phenanthroline itself. gfschemicals.com

The traditional synthesis of the 1,10-phenanthroline core involves a double cyclization reaction known as the Skraup reaction. chim.it This process typically uses o-phenylenediamine, which reacts with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like arsenic acid or nitrobenzene (B124822). chim.itwikipedia.org The dehydration of glycerol forms acrolein, which then condenses with the amine, followed by cyclization to build the characteristic three-ring structure. wikipedia.org

Following Blau's initial observation, the analytical potential of the iron-phenanthroline complex remained largely unexplored for several decades. gfschemicals.com It wasn't until 1931 that its application as a redox indicator was significantly investigated. gfschemicals.com This early work laid the foundation for the widespread use of 1,10-phenanthroline and its derivatives in analytical chemistry and paved the way for the development of coordination chemistry, where it has become an indispensable ligand. taylorandfrancis.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B14572511 1,8-Phenanthroline, 4-methyl- CAS No. 61352-00-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61352-00-9

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

4-methyl-1,8-phenanthroline

InChI

InChI=1S/C13H10N2/c1-9-4-7-15-13-11(9)3-2-10-8-14-6-5-12(10)13/h2-8H,1H3

InChI Key

WELBERVWSIXSKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=NC=C1)C=CN=C3

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 1,10 Phenanthroline and Its Derivatives

Classical and Modern Synthesis Approaches to 1,10-Phenanthroline (B135089) Systems

The construction of the rigid, planar 1,10-phenanthroline ring system can be achieved through various synthetic routes, ranging from traditional cyclization reactions to more contemporary, environmentally benign methods.

A notable synthesis of 4-methyl-1,10-phenanthroline (B1583650) involves the reaction of 8-aminolepidine with glycerol (B35011). tandfonline.comtandfonline.com This method, a variation of the Skraup synthesis, provides a direct route to the target molecule. wikipedia.org In a typical procedure, 8-aminolepidine is heated with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent. tandfonline.com A specific protocol involves heating a stirred solution of sodium iodide, 8-aminolepidine, and concentrated sulfuric acid to 140°C, followed by the gradual addition of glycerol. tandfonline.com The temperature is then raised to 145°C to facilitate the removal of water formed during the reaction. After workup and recrystallization, 4-methyl-1,10-phenanthroline can be isolated in a 66% yield. tandfonline.comtandfonline.com

The precursor, 8-aminolepidine, is synthesized in a two-step process starting from lepidine. tandfonline.com Lepidine is first nitrated to form 8-nitrolepidine, which is then reduced to 8-aminolepidine. tandfonline.com

Table 1: Synthesis of 4-Methyl-1,10-phenanthroline via Skraup-type Reaction

Starting MaterialReagentsKey ConditionsProductYieldReference
8-AminolepidineGlycerol, Concentrated H₂SO₄, Sodium IodideHeated to 140-145°C4-Methyl-1,10-phenanthroline66% tandfonline.comtandfonline.com

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of 1,10-phenanthroline derivatives, catalyst- and solvent-free conditions have been explored. researchgate.nettandfonline.comtandfonline.com These methods often involve one-pot, multicomponent reactions that are atom-efficient and reduce waste. tandfonline.comtandfonline.com For instance, a facile procedure for synthesizing 2-phenyl-imidazo-[4,5-f] tandfonline.comphenanthroline derivatives has been reported starting from 1,10-phenanthrolinedione, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. researchgate.net Another approach involves the condensation of 8-hydroxyquinoline, aromatic aldehydes, acetoacetanilide, and ammonium acetate without a catalyst or solvent, offering advantages such as shorter reaction times and simpler work-up procedures. tandfonline.com Microwave-assisted synthesis has also emerged as a powerful tool for preparing 1,10-phenanthroline derivatives, often leading to higher yields and significantly reduced reaction times. nih.govsciforum.netnih.gov

The derivatization of the 1,10-phenanthroline core often involves multi-step chemical transformations to introduce various functional groups. chim.it The traditional synthesis of phenanthroline derivatives typically occurs through the double cyclization of o-phenylenediamines or from aminoquinolines using methods like the Skraup Reaction. chim.it These foundational molecules can then be subjected to a series of reactions to build more complex structures. For example, the synthesis of 4-methyl-1,10-phenanthroline itself is part of a multi-step sequence that begins with the nitration of lepidine. tandfonline.com Further derivatization can be achieved through reactions targeting the methyl group or the aromatic rings, allowing for the introduction of a wide array of substituents and functionalities.

Targeted Functionalization Strategies for 4-Methyl-1,10-phenanthroline

Once the 4-methyl-1,10-phenanthroline scaffold is obtained, it can be further modified to introduce specific functional groups that impart desired chemical or physical properties.

A common strategy to introduce carboxylic acid groups onto the phenanthroline ring is through the hydrolysis of ester or nitrile precursors. researchgate.netresearchgate.net This transformation is valuable as the carboxylic acid group can serve as a versatile handle for further functionalization or to enhance water solubility. researchgate.net The hydrolysis can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com For instance, heating a nitrile-substituted phenanthroline under reflux with a dilute acid like hydrochloric acid will yield the corresponding carboxylic acid. libretexts.org This method is particularly useful as nitriles can be prepared from the corresponding alkyl halides, providing a route to extend the carbon chain. lumenlearning.com Similarly, ester-functionalized phenanthrolines can be hydrolyzed to their carboxylic acid counterparts. researchgate.net

Table 2: General Methods for Carboxylic Acid Synthesis on Phenanthroline Core

PrecursorReaction TypeTypical ReagentsProductReference
Nitrile-substituted phenanthrolineAcid HydrolysisDilute HCl, HeatPhenanthroline carboxylic acid libretexts.orgchemistrysteps.com
Ester-substituted phenanthrolineHydrolysisAcid or BasePhenanthroline carboxylic acid researchgate.net

The synthesis of N-oxide derivatives of 1,10-phenanthrolines, including 4-methyl-1,10-phenanthroline-1-N-oxide, has been achieved using various oxidizing agents. nih.govmdpi.comnih.gov A straightforward and green method involves the oxidation of the parent phenanthroline with peroxomonosulfate ion in an acidic aqueous solution. nih.govnih.gov This method allows for the synthesis of mono-N-oxides in good to excellent yields. nih.gov The pH of the reaction is crucial; acidic conditions (pH ~2) prevent di-N-oxidation by protonating the initially formed mono-N-oxide, which features a strong intramolecular hydrogen bond that hinders the oxidation of the second nitrogen atom. nih.govnih.govmtak.hu For the synthesis of 4-methyl-1,10-phenanthroline-1-N-oxide, 4-methyl-1,10-phenanthroline is dissolved in water under acidic conditions and reacted with peroxomonosulfate. mdpi.com The reaction yields a mixture of 4-methyl-1,10-phenanthroline-1-N-oxide and 7-methyl-1,10-phenanthroline-1-N-oxide, which can then be separated. mdpi.com

Table 3: Synthesis of 4-Methyl-1,10-phenanthroline-1-N-oxide

Starting MaterialOxidizing AgentKey ConditionsProductOverall Yield of IsomersReference
4-Methyl-1,10-phenanthrolinePeroxomonosulfate (PMS)Aqueous solution, pH < 24-Methyl-1,10-phenanthroline-1-N-oxide and 7-Methyl-1,10-phenanthroline-1-N-oxide82.8% mdpi.com

Direct C-H Functionalization and Dicarbamoylations of Phenanthrolines

A significant advancement in phenanthroline chemistry is the development of a direct C-H dicarbamoylation method. This approach represents a substantial improvement over traditional multi-step synthetic sequences, which are often lengthy and begin with expensive, pre-functionalized materials. acs.orgresearchgate.net The modern method is a metal-free, light-free, and catalyst-free Minisci-type reaction that is operationally simple, scalable, and often does not require chromatographic purification. acs.orgreddit.comnih.gov

This methodology facilitates the direct installation of primary, secondary, and tertiary amides onto the phenanthroline core, a capability not achievable with previous direct methods that were limited to primary amides. acs.orgresearchgate.net The reaction proceeds smoothly with a wide range of phenanthroline substrates, including those with both electron-donating and electron-withdrawing substituents at the 4- and 7-positions. For instance, phenanthrolines substituted with alkyl, methoxy (B1213986), chloro, and bromo groups have been successfully dicarbamoylated at the 2,9-positions in excellent yields. acs.org

The reaction is typically carried out using an oxamic acid and an oxidant like ammonium persulfate in a DMSO/water solvent system. A variety of primary, secondary, and tertiary amides can be introduced by selecting the appropriate oxamic acid. researchgate.net

Below is a table summarizing the scope of this direct C-H dicarbamoylation on a generic 1,10-phenanthroline substrate.

Table 1: Scope of Direct Dicarbamoylation of 1,10-Phenanthroline

Entry Installed Amide (R in R-NHCOCOOH) Yield (%)
1 tert-Butyl 84
2 Cyclohexyl 64
3 n-Butyl 59
4 Benzyl 53
5 Phenyl 86
6 4-Methoxyphenyl 83
7 4-(Trifluoromethyl)phenyl 62
8 Morpholinyl 73

Data sourced from a study on the direct dicarbamoylation of 1,10-phenanthroline. researchgate.net

Palladium-Catalyzed Reductive Carbonylation in Phenanthroline Systems

Palladium-phenanthroline complexes are effective catalysts in carbonylation reactions, including the reductive carbonylation of nitroarenes and the oxidative carbonylation of amines to form carbamates and ureas. Mechanistic studies have provided insight into these transformations. scilit.com

In the palladium-phenanthroline catalyzed carbonylation of amines in methanol, key intermediate compounds with the general formula [Pd(RPhen)(COOMe)2] have been identified, where RPhen represents a 1,10-phenanthroline derivative. The reaction kinetics are first-order with respect to the palladium complex, an acid promoter, and the amine substrate. The presence of a carbon monoxide (CO) atmosphere is essential for the reaction to proceed. scilit.com

The study highlights the crucial role of an acidic promoter, such as a carboxylic or phosphorus acid. Diphenylphosphinic acid was found to be a more effective promoter than carboxylic acids. The acid is believed to act as a bifunctional promoter, assisting in a proton transfer step. An Eyring plot analysis revealed that the acid promoter primarily affects the entropy of activation (ΔS‡) by decreasing its value, rather than having a significant positive effect on the enthalpy of activation (ΔH‡). scilit.com

Table 2: Kinetic Parameters for Palladium-Phenanthroline Catalyzed Amine Carbonylation

Parameter Observation
Reaction Order First-order in [Pd Complex], [Acid], and [Amine]
Atmosphere CO atmosphere is required
Key Intermediate [Pd(RPhen)(COOMe)2]
Acid Promoter Effect Decreases ΔS‡, little effect on ΔH‡

This data is based on mechanistic studies of palladium-phenanthroline catalyzed carbonylation reactions. scilit.com

Development of Vinyl and Styryl Analogs via Perkin Condensation

The Perkin condensation offers a direct and efficient pathway for the synthesis of vinyl and styryl analogs of phenanthroline derivatives. This classical reaction has been adapted as a simple and effective strategy to convert methyl groups on the 1,10-phenanthroline core into more reactive vinyl or styryl moieties. acs.org

This synthetic approach is particularly effective for the selective conversion of methyl groups located at the C2 and C9 positions of the 1,10-phenanthroline skeleton. By reacting the methyl-substituted phenanthroline with an appropriate aromatic aldehyde, a π-conjugated bridge (–CH=CH–) is introduced. This transformation is valuable for creating extended conjugated systems and for synthesizing ligands with tailored electronic and photophysical properties. acs.org For example, this method has been successfully used to prepare 2,2'-((1E,1'E)-(1,10-phenanthroline-2,9-diyl)bis(ethene-2,1-diyl))diphenol, a vinyl analog featuring phenolic groups. acs.org

Methoxylation Strategies and Related Transformations

The introduction of methoxy groups onto the phenanthroline scaffold can be achieved through various synthetic strategies, often involving nucleophilic aromatic substitution on a pre-functionalized phenanthroline. While direct methoxylation of 4-methyl-1,10-phenanthroline is not widely reported, the synthesis of methoxy-substituted phenanthrolines is well-established. For instance, hydroxy-phenanthrolines can serve as precursors to methoxy derivatives. acs.org Furthermore, palladium-catalyzed alkoxycarbonylation of bromophenanthrolines provides a route to phenanthroline carboxylic acids, which can be further functionalized.

A significant related transformation is the N-oxidation of the phenanthroline ring. A straightforward and environmentally friendly method has been developed for the synthesis of mono-N-oxides of various 1,10-phenanthroline derivatives, including 4-methyl-1,10-phenanthroline. This reaction uses peroxomonosulfate ion (Oxone®) as a green oxidant in an acidic aqueous solution. mdpi.comnih.gov

The oxidation of 4-methyl-1,10-phenanthroline with this method results in a mixture of two isomers: 4-methyl-1,10-phenanthroline-1-N-oxide and 7-methyl-1,10-phenanthroline-1-N-oxide, with a combined yield of 82.8%. mdpi.com These isomers can then be separated by preparative HPLC. This transformation provides a route to derivatives with altered electronic properties and coordination capabilities. mdpi.comnih.gov

Table 3: N-Oxidation of 4-Methyl-1,10-phenanthroline

Substrate Reagent Product(s) Total Yield (%)
4-Methyl-1,10-phenanthroline Peroxomonosulfate (PMS) 4-Methyl-1,10-phenanthroline-1-N-oxide & 7-Methyl-1,10-phenanthroline-1-N-oxide 82.8

Data from a study on the synthesis of 1,10-phenanthroline-mono-N-oxides. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 1,10 Phenanthroline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-methyl-1,10-phenanthroline (B1583650) in both solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Fingerprinting

¹H and ¹³C NMR spectroscopy serve as fundamental methods for confirming the molecular structure of 4-methyl-1,10-phenanthroline. The chemical shifts (δ) in the spectra are highly sensitive to the electronic environment of the nuclei, providing a unique "fingerprint" of the molecule.

In the ¹H NMR spectrum of 4-methyl-1,10-phenanthroline, the methyl group protons typically appear as a distinct singlet in the aliphatic region, while the seven aromatic protons give rise to a more complex set of signals in the downfield region. For a ruthenium(II) complex of 4-methyl-1,10-phenanthroline, the methyl protons exhibit a singlet at approximately 2.76 ppm, with the aromatic protons appearing as doublets and triplets between 7.54 and 8.98 ppm. The exact positions of the aromatic protons in the free ligand are influenced by the electron-donating methyl group, which causes subtle shifts compared to the parent 1,10-phenanthroline (B135089).

The ¹³C NMR spectrum provides direct information about the carbon skeleton. It displays signals for each of the 13 unique carbon atoms in the molecule, including the methyl carbon and the twelve carbons of the phenanthroline core. The chemical shifts differentiate between carbons in varied electronic environments, such as those adjacent to the nitrogen atoms or the methyl-substituted carbon. Aromatic carbons typically resonate in the 120-150 ppm range, while the methyl carbon appears at a much higher field.

NucleusPositionExpected Chemical Shift Range (ppm)Multiplicity
¹H-CH₃2.7 - 2.8Singlet
¹HAromatic (H2, H9)9.0 - 9.2Doublet
¹HAromatic (H3)7.5 - 7.6Doublet
¹HAromatic (H5, H6)8.1 - 8.3Multiplet
¹HAromatic (H7, H8)7.6 - 7.8Multiplet
¹³C-CH₃~18
¹³CAromatic/Heterocyclic120 - 152

Nitrogen-¹⁵ (¹⁵N) CP/MAS NMR for Solid-State Characterization

For the characterization of 4-methyl-1,10-phenanthroline in the solid state, Nitrogen-15 (¹⁵N) Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a highly valuable technique. Although specific experimental data for this compound is not widely reported, the methodology is well-established for nitrogen-containing heterocyclic compounds. This technique is particularly sensitive to the local structure and intermolecular interactions, such as hydrogen bonding, in the solid phase.

¹⁵N CP/MAS NMR can distinguish between different crystalline forms (polymorphs) of 4-methyl-1,10-phenanthroline, as subtle changes in the crystal packing would lead to different ¹⁵N chemical shifts. Furthermore, it can be used to study the coordination of the ligand to metal ions in solid metal complexes by observing the significant change in the ¹⁵N chemical shift upon coordination.

Computational Prediction of NMR Chemical Shifts

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become a standard tool for predicting NMR chemical shifts and aiding in spectral assignment. By computing the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be calculated and compared against experimental data to confirm structural assignments.

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Purity Assessment

Mass spectrometry is a critical analytical technique used to confirm the molecular weight and assess the purity of 4-methyl-1,10-phenanthroline. The compound has a molecular formula of C₁₃H₁₀N₂ and a monoisotopic mass of approximately 194.08 Da.

In mass spectrometry, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 4-methyl-1,10-phenanthroline, a common ionization technique like Electrospray Ionization (ESI) would typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value of approximately 195.09. High-resolution mass spectrometry (HRMS) can determine this mass with very high accuracy, confirming the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, which separates the compound from any volatile impurities before it enters the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. For 4-methyl-1,10-phenanthroline, common fragments might include the loss of a methyl group or cleavage of the heterocyclic ring system. The most abundant peaks observed in the GC-MS spectrum are typically at m/z 194 (the molecular ion), 193, and 167.

Electronic Absorption (UV-Vis) and Luminescence Spectroscopy

Electronic absorption (UV-Vis) and luminescence (fluorescence and phosphorescence) spectroscopies are used to probe the electronic structure and excited-state properties of 4-methyl-1,10-phenanthroline. These properties are dictated by the π-conjugated system of the phenanthroline core.

The UV-Vis absorption spectrum of 1,10-phenanthroline derivatives in solution typically displays intense bands in the ultraviolet region, which are assigned to π→π* transitions within the aromatic system. For the parent 1,10-phenanthroline, a characteristic absorption peak is observed at 232 nm. The introduction of the methyl group at the 4-position is expected to cause a slight red-shift (bathochromic shift) of these absorption bands due to its electron-donating nature.

Upon excitation with UV light, 4-methyl-1,10-phenanthroline can exhibit luminescence. Fluorescence is the emission of light from the lowest singlet excited state (S₁) to the ground state (S₀) and is typically short-lived. Phosphorescence is emission from the lowest triplet excited state (T₁) to the ground state and has a much longer lifetime. While the parent 1,10-phenanthroline is known to be weakly fluorescent, its derivatives can show more significant emission. The emission properties are sensitive to the solvent environment and protonation state.

Spectroscopic Propertyλ (nm)Transition TypeNotes
UV Absorption (in Ethanol)~230, ~270π→π*Based on parent 1,10-phenanthroline data.
Fluorescence Emission> 350S₁ → S₀Emission is typically weak for the free ligand.
Phosphorescence Emission (at 77 K)> 450T₁ → S₀Observed in a rigid matrix at low temperature.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of 4-methyl-1,10-phenanthroline provides a characteristic pattern of absorption bands corresponding to the stretching and bending vibrations of its bonds. This technique is useful for identifying functional groups and confirming the molecular structure.

The spectrum is dominated by vibrations associated with the aromatic phenanthroline core and the methyl group. Key vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: These vibrations of the heterocyclic rings give rise to a series of strong, sharp bands in the 1400-1650 cm⁻¹ region.

In-plane C-H bending: Found in the 1000-1300 cm⁻¹ region.

Out-of-plane C-H bending: These vibrations produce strong bands in the 700-900 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic rings.

Vibrational ModeFrequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch (-CH₃)2850 - 3000Medium
Aromatic C=C and C=N Stretch1400 - 1650Strong, Multiple Bands
Aliphatic C-H Bend (-CH₃)1375 - 1450Medium
Aromatic C-H Out-of-Plane Bend700 - 900Strong

A visual representation of the FTIR spectrum for 4-methyl-1,10-phenanthroline can be found in the work by Al-afyouni et al. (2023).

Single-Crystal X-ray Diffraction for Definitive Structural Determination

The coordination of 4-methyl-1,10-phenanthroline to a metal center typically occurs through the nitrogen atoms of the phenanthroline ring system, forming a chelate ring. The methyl group at the 4-position can influence the steric and electronic properties of the ligand, which in turn can affect the geometry and stability of the resulting metal complex. X-ray diffraction studies on such complexes reveal details about the coordination geometry around the metal ion, which is often distorted from ideal geometries due to the rigid nature of the phenanthroline ligand and the presence of other ligands in the coordination sphere.

For instance, in complexes with metals like nickel, the geometry around the Ni(II) ion is often a distorted octahedron. mdpi.com The packing of these complexes in the crystal lattice is influenced by non-covalent interactions such as π-π stacking between the aromatic phenanthroline rings and hydrogen bonding. mdpi.com

To illustrate the type of structural information obtained from such studies, the following table presents representative crystallographic data for a nickel complex incorporating the parent 1,10-phenanthroline ligand, which is structurally similar to 4-methyl-1,10-phenanthroline.

Representative Crystallographic Data for a 1,10-Phenanthroline Containing Complex
ParameterValue
CompoundNi(phen)2(H2O)(ONO2)
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.345(2)
b (Å)18.678(4)
c (Å)13.456(3)
β (°)109.58(3)
Volume (Å3)2449.8(9)
Z4

Time-Resolved Spectroscopic Investigations of Excited States

Time-resolved spectroscopy encompasses a suite of techniques designed to study the dynamics of excited states in molecules and materials. These methods are crucial for understanding the photophysical and photochemical processes that occur following the absorption of light. For 4-methyl-1,10-phenanthroline, particularly when incorporated into transition metal complexes, time-resolved spectroscopy provides deep insights into the nature and lifetime of its excited states.

Upon photoexcitation, transition metal complexes of 4-methyl-1,10-phenanthroline can populate several types of excited states, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (IL) states. The dynamics of these excited states, including their formation, decay, and interconversion, are critical to the functionality of these complexes in applications such as photocatalysis, sensing, and light-emitting devices.

The excited-state lifetimes of these complexes are a critical parameter. For instance, ruthenium(II) complexes with modified phenanthroline ligands are known to exhibit luminescence, and their excited-state lifetimes can be on the order of microseconds. Time-resolved emission spectroscopy can be used to measure these lifetimes and to study the factors that influence them, such as the solvent environment and the presence of quenchers.

The following table summarizes key photophysical parameters and processes that are typically investigated in time-resolved spectroscopic studies of transition metal complexes containing phenanthroline-type ligands.

Typical Photophysical Parameters Investigated in Time-Resolved Studies of Phenanthroline Complexes
Parameter/ProcessDescriptionTypical Timescale
Intersystem Crossing (ISC)Transition from a singlet excited state to a triplet excited state.Femtoseconds to Picoseconds
Vibrational CoolingRelaxation of the molecule to its vibrational ground state within an electronic excited state.Picoseconds
Fluorescence LifetimeThe average time the molecule spends in the singlet excited state before returning to the ground state via fluorescence.Nanoseconds
Phosphorescence LifetimeThe average time the molecule spends in the triplet excited state before returning to the ground state via phosphorescence.Microseconds to Milliseconds
Excited-State AbsorptionAbsorption of a second photon by a molecule already in an excited state.Femtoseconds to Microseconds

Coordination Chemistry of 4 Methyl 1,10 Phenanthroline

Ligand Properties and Versatile Coordination Modes

4-Methyl-1,10-phenanthroline (B1583650) (4-Me-phen) is a derivative of 1,10-phenanthroline (B135089), a rigid, planar heterocyclic aromatic organic compound. Its structure provides a robust framework for coordinating with metal ions, leading to the formation of stable and well-defined metal complexes.

The 1,10-phenanthroline framework is a classic bidentate chelating ligand, binding to metal centers through the lone pairs of its two nitrogen atoms located at the 1 and 10 positions. chim.it This chelation results in the formation of a stable five-membered ring with the metal ion, an arrangement favored by thermodynamic stability known as the chelate effect. wikipedia.org The rigid and planar geometry of the phenanthroline moiety is crucial for its coordination chemistry. This planarity facilitates strong sigma-bonding with the metal and allows for effective pi-stacking interactions in the solid state and in biological systems. researchgate.net Transition metal complexes containing such polypyridyl ligands are known to form strong and stable structures. researchgate.net

The introduction of a methyl group at the 4-position of the phenanthroline ring significantly modulates its electronic properties without inducing major steric hindrance. The methyl group is electron-donating, which increases the electron density on the phenanthroline ring system and enhances the basicity of the coordinating nitrogen atoms. This increased donor strength can lead to more stable metal complexes compared to those with the unsubstituted phenanthroline ligand. Furthermore, the variation in electron density distribution caused by the methyl substituent can influence the spectral and electrochemical properties of the resulting metal complexes. researchgate.net

Formation and Characterization of Metal Complexes

4-Methyl-1,10-phenanthroline forms stable complexes with a vast range of metal ions. These complexes are typically synthesized by reacting a salt of the desired metal with the ligand in a suitable solvent. Characterization is achieved through various spectroscopic techniques, including NMR, UV-Vis, and infrared spectroscopy, as well as single-crystal X-ray diffraction for definitive structural elucidation.

The platinum group metals readily form well-defined, often octahedral or square planar, complexes with 4-methyl-1,10-phenanthroline.

Ruthenium(II) Complexes : Ruthenium(II) polypyridyl complexes are among the most studied due to their rich photophysical and electrochemical properties. Homoleptic and heteroleptic complexes, such as [Ru(4-Me-phen)3]2+ and [Ru(bpy)2(4-Me-phen)]2+ (where bpy is 2,2'-bipyridine), are synthesized and characterized. researchgate.netrsc.org These complexes are often investigated for applications in photocatalysis and as photosensitizers. rsc.orgsigmaaldrich.com

Platinum(II) and Palladium(II) Complexes : Square planar complexes of Pt(II) and Pd(II) with 4-methyl-1,10-phenanthroline are well-documented. chim.itdigitellinc.com A typical synthetic route involves the reaction of K2PdCl4 or K2PtCl4 with the ligand. wku.edu For instance, Pd(phen)Cl2 can be used as a precursor to synthesize more complex derivatives like [Pd(phen)(N≡CCH3)2]2+. nih.govnih.gov These complexes are often studied for their potential biological activities.

4-Methyl-1,10-phenanthroline forms a diverse range of complexes with first-row transition metals, exhibiting various coordination geometries and oxidation states.

Iron(II)/(III) Complexes : Iron forms highly colored tris-chelate complexes, [Fe(4-Me-phen)3]2+, analogous to the well-known ferroin (B110374) complex. researchgate.net These complexes are characterized by intense metal-to-ligand charge transfer (MLCT) bands in the visible region. jmchemsci.com Fe(III) complexes have also been synthesized and studied. mdpi.com

Copper(II) Complexes : Copper(II) readily forms complexes with 4-methyl-1,10-phenanthroline, such as [Cu(4-Me-phen)2]2+ or mixed-ligand complexes. sigmaaldrich.comsigmaaldrich.comresearchgate.net These complexes can adopt geometries ranging from square planar to distorted octahedral. jocpr.com

Other Metals : Complexes with Mn(II), Co(II), Ni(II), Zn(II), and Ag(I) have also been prepared. chim.itresearchgate.net Typically, these metals form octahedral complexes of the type [M(4-Me-phen)3]2+ (for M = Mn, Co, Ni, Zn) or complexes with different stoichiometries for Ag(I). researchgate.netresearchgate.net

Interactive Table: Representative First-Row Transition Metal and Platinum Group Metal Complexes with 4-Methyl-1,10-phenanthroline
Metal IonOxidation StateRepresentative Complex Formula
Ruthenium+2[Ru(bpy)2(4-Me-phen)]2+
Platinum+2[Pt(4-Me-phen)Cl2]
Palladium+2[Pd(4-Me-phen)Cl2]
Iron+2[Fe(4-Me-phen)3]2+
Copper+2[Cu(4-Me-phen)2(H2O)2]2+
Nickel+2[Ni(4-Me-phen)3]2+
Cobalt+2[Co(4-Me-phen)3]2+
Manganese+2[Mn(4-Me-phen)2Cl2]
Zinc+2[Zn(4-Me-phen)2Cl2]
Silver+1[Ag(4-Me-phen)2]+

Group VIb metals in their zero-valent state, particularly as hexacarbonyls, react with 4-methyl-1,10-phenanthroline via substitution of carbonyl ligands to form stable complexes. davidpublisher.com The reaction of M(CO)6 (where M = Cr, Mo, W) with 4-Me-phen typically yields tetracarbonyl complexes, M(CO)4(4-Me-phen). davidpublisher.comnih.gov In these complexes, the 4-Me-phen ligand acts as a bidentate donor, and the metal center generally adopts a distorted octahedral geometry. researchgate.net

These complexes are characterized by strong ν(CO) stretching bands in their infrared spectra, which provide insight into the electronic effects of the phenanthroline ligand. The electron-donating methyl group on the phenanthroline ring increases electron density on the metal center, which is then back-donated to the π* orbitals of the carbonyl ligands. This increased back-donation weakens the C-O bond, resulting in lower ν(CO) stretching frequencies compared to complexes with less donating ligands.

Interactive Table: Infrared Data for M(CO)4(phenanthroline) Type Complexes
ComplexCarbonyl Stretching Frequencies (ν(CO), cm⁻¹)
Cr(CO)4(phen)~2010, 1885, 1845, 1830
Mo(CO)4(phen)~2020, 1910, 1880, 1840
W(CO)4(phen)~2015, 1905, 1875, 1835

Note: Data are for the parent 1,10-phenanthroline (phen) complexes and are representative. Values for 4-methyl-1,10-phenanthroline complexes are expected to be slightly lower due to the electronic effect of the methyl group.

Analysis of Coordination Geometries and Stability Constants in Solution and Solid State

The coordination behavior of 4-methyl-1,10-phenanthroline is dictated by its rigid, planar N,N'-bidentate structure, which readily forms stable chelate rings with a variety of metal ions. wikipedia.orgresearchgate.net The introduction of a methyl group at the 4-position influences the electronic properties and can subtly affect the stability and structure of the resulting metal complexes compared to the unsubstituted 1,10-phenanthroline.

Coordination Geometries: In the solid state, metal complexes of substituted phenanthrolines exhibit a range of coordination geometries, which are highly dependent on the metal ion, its oxidation state, and the other ligands present. While specific crystal structures for 4-methyl-1,10-phenanthroline complexes are varied, trends can be observed from related structures. For instance, platinum(II) complexes containing methylated phenanthrolines typically adopt a square planar geometry. nih.gov First-row transition metals like Ni(II) often form distorted octahedral complexes, with coordination cores such as NiN₄O₂, NiN₄OCl, or NiN₆, depending on the co-ligands. mdpi.com Similarly, cadmium and zinc can form complexes with distorted MN₄O₂ polyhedra. nih.gov In solution, the geometry can be maintained or exist in equilibrium with other forms. For example, EPR studies of Cu(II) complexes with phenanthroline and its methyl derivatives in frozen aqueous solution suggest a square planar coordination geometry with potential tetrahedral or tetragonal-pyramidal distortion. researchgate.net

Stability Constants in Solution: The stability of metal complexes with 4-methyl-1,10-phenanthroline in solution is quantified by their stability constants (log K). Potentiometric studies have been conducted to determine these values, providing insight into the strength of the metal-ligand interaction. The methyl group, being electron-donating, generally increases the basicity of the nitrogen atoms, leading to the formation of more stable complexes compared to the unsubstituted phenanthroline.

A study on copper(II) complexes investigated the effect of temperature on the stability constants of binary complexes with 4-methyl-1,10-phenanthroline (4-mphen). The results demonstrate that complex formation is an exothermic process, with stability decreasing at higher temperatures. tandfonline.com

Table 1: Stability Constants for Cu(II)-4-methyl-1,10-phenanthroline Complexes tandfonline.com

Complex Specieslog₁₀ K at 298.15 K (25°C)log₁₀ K at 308.15 K (35°C)log₁₀ K at 318.15 K (45°C)
[Cu(4-mphen)]²⁺6.966.48 ± 0.016.07 ± 0.01
[Cu(4-mphen)(A)]⁻0.49-0.83 ± 0.08-0.31 ± 0.08

(Where A represents L-tryptophan in a ternary complex system, data shown for context of the study)

Metal-Mediated Transformations Involving Phenanthroline Ligands

The coordination of 4-methyl-1,10-phenanthroline to a metal center can lead to transformations of the ligand itself or facilitate the use of the entire complex in catalytic processes. The metal ion can activate the phenanthroline ring, making it susceptible to reactions that are not feasible with the free ligand. acs.org

For instance, coordinated 1,10-phenanthroline-5,6-dione (B1662461) can undergo various transformations, acting as a versatile scaffold for further chemical modifications. researchgate.net In a broader context, 1,10-phenanthroline and its derivatives are recognized as highly effective ligands in promoting a variety of metal-catalyzed reactions. Copper-phenanthroline systems, for example, are known to catalyze cascade reactions. dntb.gov.ua Similarly, cobalt complexes incorporating phenanthroline ligands have been successfully employed as catalysts in reactions such as the hydrosilylation of alkynes. researchgate.net The rigid structure and strong coordinating ability of the phenanthroline framework help to stabilize the metal catalyst and influence the reaction's selectivity and efficiency. chim.it

Photophysical Properties of Metal-4-Methyl-1,10-phenanthroline Complexes

Metal complexes containing 4-methyl-1,10-phenanthroline often exhibit interesting photophysical properties, largely stemming from their electronic structure which allows for Metal-to-Ligand Charge Transfer (MLCT) transitions. alfachemic.com These properties are of significant interest for applications in areas such as sensing, photocatalysis, and light-emitting devices.

Luminescence Characteristics and Metal-to-Ligand Charge Transfer (MLCT) Excited States

Upon absorption of light, typically in the UV-visible region, an electron can be promoted from a metal-centered d-orbital to a ligand-centered π* orbital. This process is known as a Metal-to-Ligand Charge Transfer (MLCT). alfachemic.com For many d⁶ metal complexes, such as those of Ruthenium(II) and Rhenium(I), this results in a long-lived excited state from which luminescence (phosphorescence) can occur. soton.ac.uk

The characteristics of this luminescence, such as the emission wavelength, quantum yield, and excited-state lifetime, are highly dependent on the specific metal, the ligand structure, and the surrounding environment. For example, Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands show emission maxima that are strongly affected by the substitution pattern, with some complexes emitting in the far-red region. rsc.org The absorption spectra of such complexes typically show an intense band in the visible region (e.g., around 410 nm) corresponding to the dπ-π* MLCT transition. semanticscholar.org

Copper(I) complexes with substituted phenanthrolines are also well-known for their MLCT photophysics. researchgate.net The parent [Cu(phen)₂]⁺ complex is non-emissive at room temperature with a very short excited-state lifetime. However, introducing substituents onto the phenanthroline rings can dramatically alter these properties. researchgate.net The MLCT excited state involves a formal oxidation of the metal center (e.g., Cu(I) to Cu(II)), which induces significant structural rearrangement or "flattening" of the complex's geometry. osti.gov This structural change is a key feature of the excited state dynamics of these compounds. osti.gov

Tunability of Photophysical Properties through Ligand Design

A key advantage of using 4-methyl-1,10-phenanthroline and its derivatives in metal complexes is the ability to systematically tune their photophysical properties through strategic ligand design. Modifications can be made to the phenanthroline backbone itself or to other ancillary ligands within the complex.

Steric and Electronic Effects: The position and nature of substituents on the phenanthroline ring have a profound impact.

Steric Hindrance: Introducing bulky substituents, particularly at the 2- and 9-positions (adjacent to the nitrogen donors), can shield the metal center. This shielding can inhibit deactivating interactions with solvent molecules and slow down the non-radiative decay of the MLCT excited state, leading to significantly longer excited-state lifetimes. rsc.org Steric interactions can also increase the energy gap between the excited state and the ground state, further prolonging the lifetime. rsc.org For instance, increasing the steric bulk on a pyrenyl-substituted imidazo-phenanthroline ligand in a Rhenium(I) complex was shown to induce a large twist between chromophores, weakening electronic communication and altering the photophysical pathways. acs.org

Electronic Effects: The electronic nature of the substituent (electron-donating or electron-withdrawing) modifies the energy levels of the ligand's π* orbitals. This, in turn, alters the energy of the MLCT transition, resulting in shifts in the absorption and emission spectra. researchgate.net This principle allows for the fine-tuning of the emission color.

Ancillary Ligands: The choice of other ligands in the coordination sphere is also a powerful tool for tuning photophysical properties. In Ruthenium(II) complexes of the type [Ru(diimine)(L)₂(X)₂], changing the ancillary ligands (L and X) can significantly alter the excited-state lifetimes and quantum yields. nih.gov For example, studies on Rhenium(I) compounds have shown that changing an ancillary ligand can lead to an unusual inversion between two different MLCT excited states, providing new pathways for excited-state deactivation. rsc.org This demonstrates that a holistic approach to ligand design is crucial for achieving desired photophysical outcomes.

Theoretical and Computational Investigations on 4 Methyl 1,10 Phenanthroline Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of phenanthroline-based systems. DFT calculations allow for the determination of optimized molecular geometry, vibrational frequencies, and various electronic properties. For 4-methyl-1,10-phenanthroline (B1583650), DFT studies focus on how the electron-donating methyl group influences the electronic distribution across the planar tricyclic aromatic system.

These computational models are effective in calculating key quantum chemical parameters that describe the molecule's stability and reactivity. DFT calculations have been successfully used to model the vibrational spectra (Raman and IR) of 1,10-phenanthroline (B135089), showing good agreement with experimental data. acs.org The theory is also fundamental in determining the energies of frontier molecular orbitals, which are crucial for understanding the molecule's chemical behavior. DFT calculations predict a HOMO-LUMO gap of 3.2 eV for 4-methyl-1,10-phenanthroline. vulcanchem.com This calculated energy gap is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation.

Molecular Orbital Analysis (HOMO/LUMO) and Correlation with Electrochemical Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy relates to its ability to accept electrons (reduction potential). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity and electronic transitions. nih.gov

For nickel-phenanthroline complexes, it has been shown that the LUMO cloud density is primarily distributed on the phenanthroline ring, indicating the electroactive and reactive nature of the ring. mdpi.com In the case of 4-methyl-1,10-phenanthroline, the electron-donating methyl group raises the energy of the HOMO, which can affect its electrochemical behavior. Experimental data from cyclic voltammetry show that lithium complexes of 4-methyl-1,10-phenanthroline are redox-active, exhibiting reversible oxidation waves at +0.78 V vs. Ag/AgCl. vulcanchem.com This observation is consistent with theoretical predictions of its electron-donating capabilities.

Table 1: Calculated Electronic and Experimental Electrochemical Properties of 4-Methyl-1,10-phenanthroline.
ParameterValueMethod/Reference
HOMO-LUMO Gap (ΔE)3.2 eVDFT Calculation vulcanchem.com
Oxidation Potential+0.78 V (vs. Ag/AgCl)Cyclic Voltammetry (for Li⁺ complex) vulcanchem.com

Prediction and Interpretation of Spectroscopic Data (e.g., UV-Vis, NMR)

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules like 4-methyl-1,10-phenanthroline. DFT and its time-dependent extension (TD-DFT) can accurately calculate the electronic transitions that give rise to UV-Vis absorption spectra. The calculated HOMO-LUMO gap of 3.2 eV for 4-methyl-1,10-phenanthroline corresponds well with its UV-Vis absorption maximum at 265 nm. vulcanchem.com

Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. These predictions are valuable for assigning peaks in experimental spectra and confirming molecular structures. For 4-methyl derivatives, distinct aromatic proton signals have been identified experimentally. vulcanchem.com

Table 2: Experimental ¹H NMR Chemical Shifts for 4-Methyl-1,10-phenanthroline Derivatives. vulcanchem.com
Proton AssignmentChemical Shift (ppm)Multiplicity
H1 and H88.72Broad singlet
H38.03Doublet
H67.88Doublet
H44.84Doublet

Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electron density, typically color-coded where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

For 4-methyl-1,10-phenanthroline, the MEP map would show significant negative potential localized around the two nitrogen atoms due to their high electronegativity and the presence of lone pairs of electrons. These nitrogen-rich areas represent the most likely sites for electrophilic attack and for coordination with metal ions. Conversely, the regions around the hydrogen atoms of the aromatic rings would exhibit a positive electrostatic potential. The methyl group, being electron-donating, would slightly increase the electron density on the adjacent part of the aromatic ring system. This visual representation of charge distribution is invaluable for understanding intermolecular interactions and the molecule's role as a bidentate ligand.

Analysis of Intermolecular Interactions, including CH/π Interactions in DNA Intercalation Models

The interaction of 4-methyl-1,10-phenanthroline and its metal complexes with biological macromolecules like DNA is a significant area of study. The planar structure of the phenanthroline ring system allows it to intercalate between the base pairs of DNA. nih.gov Computational modeling is crucial for elucidating the specific forces that stabilize this interaction.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the electronic excited states of molecules. rsc.orgrsc.org It is widely used to calculate vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which directly correlate with experimental UV-Vis absorption spectra. nih.gov

For molecules like 4-methyl-1,10-phenanthroline, TD-DFT calculations can predict the energies of the lowest excited states and help assign the character of the corresponding electronic transitions (e.g., π→π* or n→π*). researchgate.net The accuracy of TD-DFT results can depend on the choice of functional and basis set. nih.gov For phenanthroline derivatives, functionals such as TPSSh have been shown to provide a good prediction of UV-Vis spectra when combined with a triple-ζ basis set. nih.gov These calculations provide a detailed understanding of the photophysical properties of 4-methyl-1,10-phenanthroline, explaining how it absorbs light and behaves in its excited states.

Biological and Biomedical Research Applications of 4 Methyl 1,10 Phenanthroline Derivatives

Nucleic Acid Interactions (DNA and RNA)

The planar aromatic structure of phenanthroline derivatives is a key feature that allows them to interact with the double helix of DNA and the structures of RNA. The addition of a methyl group at the 4-position can modulate these interactions.

Mechanisms of Intercalation and Groove-Binding

Phenanthroline derivatives, due to their flat structure, can insert themselves between the base pairs of DNA, a process known as intercalation. nih.govrsc.org This interaction can lead to cytotoxic effects, which is a desirable trait for antitumor drugs. nih.gov The intercalation of these molecules is a complex process that often begins with the compound first binding to the grooves of the DNA helix. nih.govresearchgate.net

The transition from groove-binding to the more cytotoxic intercalation mode is a critical step. nih.govresearchgate.net Research has shown that the position and number of methyl groups on the phenanthroline ring influence this process. nih.gov Specifically, methylation at the 4-position of the phenanthroline ring appears to favor interaction via groove binding, which can make the subsequent transition to intercalation more difficult. nih.govresearchgate.net This preference is attributed to the weak CH/π and CH/n interactions that the methyl group forms with the DNA structure, particularly with the sugar and phosphate (B84403) backbone. nih.gov

Computational studies analyzing the intercalation of methylated phenanthroline derivatives between guanine-cytosine base pairs have highlighted the importance of these weak interactions. nih.govrsc.org The methyl groups tend to form CH/π and CH/n interactions with the oxygen and nitrogen atoms of the DNA base pairs and the oxygen atoms of the sugar-phosphate backbone. nih.govrsc.org This suggests a "key and lock" mechanism where the substituted phenanthroline fits into the DNA structure to achieve optimal stability. rsc.org The antibacterial efficacy of phenanthroline derivatives is often enhanced when they are coordinated to a metal ion. mdpi.com

Metal Complex-Mediated DNA Cleavage and Oxidative Damage

Metal complexes of phenanthroline and its derivatives are capable of cleaving DNA, a property that is of significant interest in the development of artificial nucleases and potential therapeutics. The mechanism of this cleavage often involves the production of reactive oxygen species (ROS) that cause oxidative damage to the DNA strands.

For instance, copper(II) complexes of 1,10-phenanthroline-5,6-dione (B1662461) have been shown to cleave plasmid DNA into a nicked form. researchgate.net The cleavage mechanism is believed to involve ROS such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). researchgate.net Similarly, ruthenium(II) complexes containing phenanthroline-based ligands can induce DNA cleavage upon irradiation, a process that is also mediated by the generation of singlet oxygen. mdpi.com

Hybrids of copper-chelated phenanthroline with triplex-forming oligonucleotides have been developed for sequence-specific cleavage of double-stranded DNA. nih.gov These artificial metallonucleases, in the presence of a reductant like ascorbate, can efficiently cleave the target DNA sequence. nih.gov Studies on mixed-ligand complexes of iron(II) and zinc(II) containing 1,10-phenanthroline (B135089) and 2-hydroxy-4-methyl-1,8-naphthyridine have also demonstrated potent nuclease activity, as observed through gel electrophoresis. researchgate.net The binding constants for these complexes suggest a tight intercalation between the DNA base pairs. researchgate.net

Antimicrobial and Antibacterial Activities of Metal Complexes

Metal complexes of 1,10-phenanthroline and its derivatives, including 4-methyl-1,10-phenanthroline (B1583650), exhibit significant antimicrobial and antibacterial properties. The coordination of the phenanthroline ligand to a metal center can substantially enhance its biological activity. scielo.br

In Vitro Efficacy Against Bacterial Pathogens

A variety of metal complexes incorporating phenanthroline ligands have been synthesized and tested against a range of bacterial pathogens, demonstrating promising in vitro efficacy. These complexes often show greater activity than the free, uncoordinated ligand. maynoothuniversity.ie

For example, mixed ligand transition metal complexes with 1,10-phenanthroline and 4-methylpiperazine-1-carbodithioate (B13920161) have shown prominent antimicrobial activity against strains like Candida albicans, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. nih.gov The minimum inhibitory concentration (MIC) values for these complexes were found to be in the range of <8 to 512 μg/mL. nih.gov

Similarly, silver(I), manganese(II), and copper(II) complexes of a phenanthroline-oxazine ligand were tested against E. coli and S. aureus. maynoothuniversity.ie The metal complexes were more active than the ligand alone against S. aureus, and the Mn(II) and Cu(II) complexes also showed greater activity against E. coli. maynoothuniversity.ie The antibacterial activity of metal complexes incorporating 1,10-phenanthroline has also been investigated against multidrug-resistant Irish clinical isolates, highlighting their potential to combat antibiotic resistance. nih.gov

In Vitro Antimicrobial Activity of 1,10-Phenanthroline Metal Complexes
ComplexPathogenMIC (μg/mL)Reference
[Mn(4-MPipzcdt)₂(phen)]Candida albicans8 nih.gov
[Co(4-MPipzcdt)(phen)₂]ClCandida albicans&lt;8 nih.gov
[Co(4-MPipzcdt)(phen)₂]ClEscherichia coli16 nih.gov
[Mn(4-MPipzcdt)₂(phen)]Escherichia coli32 nih.gov
[Co(4-MPipzcdt)₂(phen)]Escherichia coli32 nih.gov
[Co(4-MPipzcdt)(phen)₂]ClPseudomonas aeruginosa16 scielo.br
[Co(4-MPipzcdt)₂(phen)]Pseudomonas aeruginosa32 scielo.br
[Mn(4-MPipzcdt)(phen)₂]ClStaphylococcus aureus64 scielo.br
[Mn(4-MPipzcdt)₂(phen)]Staphylococcus aureus64 scielo.br
[Co(4-MPipzcdt)(phen)₂]ClEnterococcus faecalis128 scielo.br

Exploration of Novel Mechanistic Pathways in Antimicrobial Action (e.g., Metalloenzyme Inhibition)

While the exact mechanisms of antimicrobial action for 4-methyl-1,10-phenanthroline metal complexes are still under investigation, a key pathway is believed to be the inhibition of metalloenzymes. 1,10-phenanthroline itself is a potent chelating agent, and its toxicity is partly attributed to its ability to bind to essential metal ions in metalloenzymes, thereby inhibiting their function. tandfonline.com By coordinating 1,10-phenanthroline with other transition metals, its inherent toxicity can be reduced while potentially targeting different biochemical pathways within bacteria. researchgate.netsciencepublishinggroup.com

Research on metal complexes of 1,10-phenanthroline-5,6-dione (phendione) has shown that they are effective inhibitors of the metalloenzyme Elastase B (lasB), a virulence factor secreted by P. aeruginosa. nih.gov This suggests that enzyme inhibition is a viable mechanism of action for these types of complexes. Another proposed mechanism for some copper complexes is the generation of reactive oxygen species, which leads to damage of the bacterial membrane. mdpi.com The interaction of 1,10-phenanthroline with metalloproteins is further supported by findings that it can interact with the metal ions within activated receptor proteins, potentially affecting their DNA-binding capabilities. nih.gov

Role of Chelation and Bioavailability in Biological Response

Chelation, the formation of multiple coordinate bonds between a ligand and a central metal ion, is fundamental to the biological activity of 4-methyl-1,10-phenanthroline metal complexes. wikipedia.org The structure and stability of the resulting chelate can significantly influence its biological response.

The coordination of metal ions with the hydrophobic 1,10-phenanthroline ligand can enhance the bioavailability of the complex. nih.gov This is achieved by improving the permeability of the complex across the bacterial cell membrane, allowing it to reach its intracellular targets more effectively. nih.gov The rigid, planar structure of the phenanthroline ligand also facilitates its intercalation into the minor groove of DNA, providing a mechanism for DNA targeting. chim.it

The development of metal-phenanthroline complexes offers a way to expand structural diversity by controlling the geometry and oxidation state of the metal center. researchgate.net This allows for the fine-tuning of the complex's properties to target specific biochemical pathways. In vivo studies using models such as Galleria mellonella larvae have been employed to evaluate the therapeutic potential and toxicity of these complexes, providing insights into their bioavailability and effectiveness in a biological system. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase) and Related Mechanisms

While specific research focusing on the inhibition of acetylcholinesterase by 4-methyl-1,10-phenanthroline is not extensively documented in the reviewed literature, the broader family of 1,10-phenanthroline derivatives has been identified as potent inhibitors of various enzymes, primarily through their strong metal-chelating properties. The core 1,10-phenanthroline structure is a well-known inhibitor of metalloproteases, enzymes that require a metal ion (often zinc) for their catalytic activity. nih.gov The mechanism of inhibition typically involves the phenanthroline molecule sequestering the essential metal ion from the enzyme's active site, rendering it inactive.

Anticancer Research Applications (focusing on molecular interactions and mechanisms)

The planar, aromatic structure of 4-methyl-1,10-phenanthroline makes it an excellent ligand for the development of metal-based anticancer agents. These complexes primarily exert their cytotoxic effects by interacting with DNA, though other mechanisms like enzyme inhibition and reactive oxygen species (ROS) generation also play significant roles.

The biological activity of metal complexes containing 4-methyl-1,10-phenanthroline is highly dependent on the identity of the metal center, the ancillary ligands, and, crucially, the substitution pattern on the phenanthroline ring. The position of the methyl group has a profound impact on the cytotoxicity of the resulting complex.

A detailed study of platinum(II) complexes incorporating various methylated derivatives of 1,10-phenanthroline revealed significant variations in cytotoxicity against the L1210 Murine leukemia cell line. nih.gov In this study, the complex containing 4-methyl-1,10-phenanthroline, [Pt(en)(4-Mephen)]Cl2, was found to be inactive, with an IC50 value over 50 µM. nih.gov This is in stark contrast to complexes with methyl groups at the 5- and 5,6- positions, which displayed significantly greater biological activity, with IC50 values of 2.8 µM and 1.5 µM, respectively. nih.gov The parent complex with unsubstituted 1,10-phenanthroline had an IC50 value of 9.7 µM. nih.gov This demonstrates that methylation at the 4-position is detrimental to the cytotoxic activity of this particular class of platinum complexes. The reduced activity is potentially due to steric hindrance caused by the methyl group at the 4-position, which may interfere with the complex's ability to effectively intercalate into DNA. nih.gov

Similarly, studies on rhodium(III) and iridium(III) complexes with 5-methyl-1,10-phenanthroline (B1217081) show cytotoxicity in the low micromolar range against MCF-7 and HT-29 cancer cell lines, again highlighting that the position of the methyl group is a key determinant of biological effect. d-nb.info Copper(II) complexes featuring phenanthroline ligands are also known to induce cytotoxicity through mechanisms that include ROS generation. nih.gov The structure-activity relationship underscores that subtle modifications to the ligand framework, such as the placement of a single methyl group, can dramatically alter the therapeutic potential of the metal complex.

CompoundCell LineIC50 (µM)Reference
[Pt(en)(4-Mephen)]Cl₂L1210 Murine leukaemia> 50 nih.gov
[Pt(en)(5-Mephen)]Cl₂L1210 Murine leukaemia2.8 ± 0.8 nih.gov
[Pt(en)(5,6-Me₂phen)]Cl₂L1210 Murine leukaemia1.5 ± 0.3 nih.gov
[Pt(en)(phen)]Cl₂L1210 Murine leukaemia9.7 ± 0.3 nih.gov
[Rh(ptpy)₂(5-Mephen)]PF₆MCF-7 (breast cancer)~3.5 d-nb.info
[Rh(ptpy)₂(5-Mephen)]PF₆HT-29 (colon carcinoma)~1.8 d-nb.info

Beyond interaction with duplex DNA, 1,10-phenanthroline and its derivatives are recognized as effective ligands for G-quadruplex (G4) DNA structures. mdpi.com G-quadruplexes are non-canonical, four-stranded DNA structures found in guanine-rich sequences, such as those in human telomeres and oncogene promoter regions. The stabilization of these structures by small molecules can inhibit the activity of the enzyme telomerase and disrupt oncogene expression, making G4s attractive targets for anticancer drug design. nih.gov

The planar aromatic surface of the phenanthroline core is ideal for π-π stacking interactions with the G-tetrads that form the foundation of the G4 structure. rsc.org Metal complexes containing phenanthroline ligands, such as dinuclear ruthenium(II) complexes, have been shown to bind to the loops or stack at the ends of telomeric G-quadruplexes. nih.gov While specific studies focusing on 4-methyl-1,10-phenanthroline as a G4 ligand are not prominent, research on related derivatives shows that substitutions on the phenanthroline ring are a key strategy for tuning binding affinity and selectivity. mdpi.com For example, computational studies on methylated phenanthrolines suggest that methyl groups can engage in favorable CH/π interactions with the DNA base pairs, potentially enhancing binding strength. mdpi.com The development of phenanthroline-based molecules as selective G4 ligands represents a promising strategy for creating targeted anticancer therapeutics. mdpi.com

The development of inorganic drug candidates based on the 4-methyl-1,10-phenanthroline scaffold is guided by several key design principles aimed at maximizing therapeutic efficacy while minimizing toxicity.

Tuning Cytotoxicity through Ligand Substitution: As demonstrated by comparative studies, the position of substituents on the phenanthroline ring is a critical design parameter. nih.gov While 4-methyl substitution proved detrimental in a specific platinum(II) complex, other substitutions (e.g., at the 5- and 5,6-positions) significantly enhanced cytotoxicity. nih.gov This principle allows for the fine-tuning of a drug's potency by systematically modifying the ligand structure.

Mechanism of Action Selection: The choice of the central metal ion and ancillary ligands can direct the biological mechanism. Platinum(II) complexes often act as DNA intercalators, where the planar phenanthroline ligand stacks between DNA base pairs. nih.gov In contrast, copper(II) complexes with phenanthroline ligands are known to be highly effective at generating ROS and inhibiting cellular enzymes like the proteasome. researchgate.netnih.gov This allows for the design of drugs that target cancer cells through different pathways.

Targeting Alternative DNA Structures: Designing ligands that selectively bind to and stabilize G-quadruplex structures over duplex DNA is a major principle in modern anticancer drug design. nih.gov The phenanthroline scaffold serves as an excellent starting point for such G4-targeted agents, with the goal of inhibiting telomerase or downregulating oncogene expression. mdpi.commdpi.com

By systematically applying these principles, researchers can rationally design novel inorganic drug candidates based on 4-methyl-1,10-phenanthroline and its isomers to create more effective and selective cancer therapies.

Catalytic Applications of 4 Methyl 1,10 Phenanthroline and Its Complexes

Homogeneous Catalysis Utilizing Phenanthroline Ligands

4-Methyl-1,10-phenanthroline (B1583650), as a derivative of 1,10-phenanthroline (B135089), serves as a crucial ligand in homogeneous catalysis. The rigid, planar structure and strong coordinating ability of the phenanthroline core allow for the formation of stable and catalytically active metal complexes. These complexes operate in the same phase as the reactants, offering high selectivity and activity under mild reaction conditions.

Table 1: Effect of Phenanthroline Ligand Substitution on Ni-Catalyzed Ethylene Oligomerization

Ligand Catalyst Activity (× 10³ mol C₂H₄·mol Ni⁻¹·h⁻¹) Butene Selectivity (%) Alpha-Olefin Selectivity (%)
1,10-phenanthroline 66.2 - 43
2,9-dimethyl-1,10-phenanthroline 26.8–52.2 80–96 -
5,6-dione-1,10-phenanthroline 81.4 - -
5,6-dihydroxy-1,10-phenanthroline 15.5 - -

Data sourced from a comparative study on nickel(II) complexes activated by MMAO-12. researchgate.netscientifiq.ai

Cross-Coupling Reactions Facilitated by 4-Methyl-1,10-phenanthroline Complexes

Complexes of 4-methyl-1,10-phenanthroline are instrumental in facilitating various cross-coupling reactions, which are fundamental processes for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Both palladium- and copper-based catalytic systems benefit from phenanthroline-type ligands.

In copper-catalyzed reactions, such as the Ullmann condensation, 1,10-phenanthroline and its derivatives have proven to be effective ligands. wikipedia.orgrsc.org These reactions are used to form aryl ethers, aryl amines, and other related compounds. The ligand accelerates the reaction, allowing for milder conditions compared to traditional Ullmann reactions that required harsh temperatures and stoichiometric copper. wikipedia.org Computational studies on Ullmann-type reactions have shown that phenanthroline ligands promote O-arylation reactions. nih.gov While many studies use the parent 1,10-phenanthroline, the principles extend to its substituted derivatives. For example, 4,7-dimethoxy-1,10-phenanthroline (B1245073) is an efficient ligand for the copper-catalyzed N-arylation of imidazoles. rsc.org The electron-donating methyl group in 4-methyl-1,10-phenanthroline is expected to enhance the electron density at the copper center, which can influence the catalytic cycle's efficiency.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, also utilize phenanthroline ligands. researchgate.netacs.orgorganic-chemistry.org 1,10-phenanthroline derivatives have been identified as a significant ligand class in the Heck reaction. acs.org In base-free, oxidative palladium(II) catalysis, 1,10-phenanthroline proved to be an excellent ligand for the cross-coupling of arylboronic acids with olefins, yielding the desired products efficiently. acs.org The use of substituted phenanthrolines, such as the 2,9-dimethyl derivative, can further improve yields in certain cases by modifying the steric and electronic environment of the palladium center. acs.org Although direct and extensive studies on 4-methyl-1,10-phenanthroline in these specific named reactions are not widely documented, its role as a precursor in forming catalytically active copper-phenanthroline complexes, such as [4-methyl-OP)₂Cu]²⁺, is recognized. sigmaaldrich.com

Reductive Carbonylation Reactions in Organic Synthesis

The reductive carbonylation of nitro compounds is a significant industrial process for the synthesis of valuable chemicals like isocyanates, carbamates, and ureas, offering a phosgene-free route. ukessays.com Palladium complexes featuring 1,10-phenanthroline and its derivatives are among the most efficient catalysts for these transformations. ukessays.comdocumentsdelivered.com These reactions involve the reduction of a nitro group and the incorporation of carbon monoxide.

The catalytic system typically consists of a palladium precursor, a phenanthroline-based ligand, and often an acid co-catalyst in an alcohol solvent. ukessays.com The choice of ligand is critical, with hard-base, electron-donating ligands like phenanthrolines showing high activity and selectivity for carbamates. ukessays.com Research has demonstrated that the electronic properties of substituents on the phenanthroline ring have a profound impact on the catalyst's performance. A mechanistic study inspired the synthesis of nonsymmetrical phenanthrolines, which were tested in the palladium-catalyzed reductive carbonylation of nitrobenzene (B124822) to methyl phenylcarbamate. acs.org It was found that ligands with an electron-donating substituent in the para position of one pyridine (B92270) ring and an electron-withdrawing or no substituent on the other resulted in very high turnover frequencies (TOFs), the highest reported for any nitroarene carbonylation. acs.org

Given that the methyl group at the 4-position of 4-methyl-1,10-phenanthroline is electron-donating, it is expected to enhance the catalytic activity of the palladium complex in a similar fashion. The increased electron density on the palladium center can facilitate key steps in the catalytic cycle. While specific kinetic data for the 4-methyl derivative are not detailed in these studies, the established structure-activity relationships strongly suggest its utility in promoting efficient reductive carbonylation reactions. ukessays.comacs.org

Table 2: Ligand Effects in Palladium-Catalyzed Reductive Carbonylation of Nitrobenzene

Ligand Type General Observation on Catalytic Activity Selectivity
Unsubstituted 1,10-phenanthroline High activity and selectivity High for carbamates
Diphosphines ("soft-base") Higher activity, lower selectivity Lower for carbamates
Phenanthrolines ("hard-base") Higher selectivity, lower activity (in some systems) but can be very high Very high for carbamates
Nonsymmetric Phenanthrolines (e.g., electron-donating/withdrawing groups) Highest reported Turnover Frequencies (TOFs) High

General trends compiled from literature on Pd-catalyzed reductive carbonylation. ukessays.comacs.org

Photocatalysis and Photochemical Reactions for Energy Transfer

Complexes of 4-methyl-1,10-phenanthroline, particularly with transition metals like ruthenium(II), are pivotal in the field of photocatalysis. These complexes can absorb visible light and initiate chemical reactions through either energy transfer or electron transfer processes. The photophysical and electrochemical properties of these complexes are finely tunable by modifying the ligands.

Ruthenium(II) polypyridyl complexes, including those with substituted phenanthroline ligands, are widely used as photosensitizers. rsc.org Upon absorption of light, the complex is promoted to an excited state, often a metal-to-ligand charge transfer (MLCT) state. This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to participate in redox reactions. The excited complex can transfer its energy to another molecule (energy transfer) or transfer an electron (electron transfer), thereby initiating a chemical transformation. rsc.orgrsc.org

Studies on Ru(II) complexes with phosphonate-substituted phenanthrolines have shown that the position of the substituent affects the photocatalytic mechanism. rsc.org Substituents at the 4- and 7-positions were found to favor reactions proceeding through an electron transfer pathway. In contrast, linking the substituent via a 1,4-phenylene spacer increased the singlet oxygen quantum yields, which favors reactions proceeding through an energy transfer mechanism. rsc.org This demonstrates that the 4-position, as in 4-methyl-1,10-phenanthroline, is a key site for influencing the electronic properties and subsequent photocatalytic pathway. The electron-donating methyl group can modulate the energy levels of the molecular orbitals, affecting the MLCT energy and the lifetime of the excited state, which are critical parameters for efficient energy or electron transfer. nih.gov These properties are crucial for applications such as photocatalytic hydrogen evolution and the degradation of organic pollutants. rsc.org

Applications in Biochemical Processes, e.g., NAD(P)H Regeneration

The regeneration of nicotinamide (B372718) cofactors, NADH and NADPH, is crucial for the practical application of oxidoreductases in industrial-scale biocatalysis, as these cofactors are expensive. nih.gov Various methods, including enzymatic, electrochemical, and photochemical approaches, have been developed to recycle the active form of the cofactor. In this context, transition metal complexes have been investigated as mediators to facilitate the regeneration process.

Specifically, transition metal complexes of 1,10-phenanthroline-5,6-dione (B1662461) have been shown to be efficient mediators for the regeneration of NAD⁺ from NADH in enzymatic alcohol oxidations. rsc.org The complexation of the phenanthrolinedione ligand with transition metals significantly increases the catalytic turnover frequency for both aerobic-chemical and indirect electrochemical NAD⁺ regeneration compared to the uncomplexed ligand. rsc.org This enhancement is attributed to the modified redox properties of the ligand upon coordination to the metal center.

While the core 1,10-phenanthroline structure is central to these applications, specific research detailing the use of 4-methyl-1,10-phenanthroline as a direct mediator for NAD(P)H regeneration is not extensively documented in the current literature. The focus has primarily been on derivatives like phenanthroline-5,6-dione, which possess the necessary redox-active quinone moiety for efficient electron transfer in the regeneration cycle. The influence of a methyl group at the 4-position on the specific redox potentials required for efficient interaction with the NAD⁺/NADH couple would require further investigation to establish its utility in this particular biochemical application.

Emerging Research Directions and Future Perspectives in 4 Methyl 1,10 Phenanthroline Chemistry

Rational Design and Synthesis of Novel Functionalized Phenanthroline Ligands

The rational design and synthesis of new 4-methyl-1,10-phenanthroline (B1583650) derivatives are foundational to advancing their application. The strategic introduction of functional groups onto the phenanthroline core allows for the fine-tuning of its steric and electronic properties, thereby tailoring the resulting metal complexes for specific tasks.

A key strategy in the design of novel ligands is the introduction of substituents at various positions on the phenanthroline ring system. This functionalization can influence the ligand's coordination properties, solubility, and photophysical behavior. For instance, the synthesis of 4,7-dibromoaryl-1,10-phenanthroline has been achieved through a straightforward one-pot method, providing a versatile precursor for further modification via reactions like halogen-lithium exchange. researchgate.net This approach opens avenues for introducing a wide range of functional groups.

Moreover, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have been employed to synthesize phenanthroline derivatives with extended π-systems, such as those containing aniline (B41778) or alkynyl groups. researchgate.net These modifications are crucial for developing ligands with specific electronic and photophysical properties. A significant challenge in this area is that 1,10-phenanthroline (B135089) and its derivatives can act as effective chelators for the transition metals used in these catalytic reactions, which can inhibit the desired transformation. researchgate.net

The synthesis of more complex structures, such as imidazo[4,5-f] mdpi.comfigshare.comphenanthroline derivatives, starting from bare phenanthroline precursors, demonstrates the stepwise approach to building intricate ligand architectures. ajol.infosemanticscholar.org These multi-step syntheses allow for precise control over the final structure and properties of the ligand.

Table 1: Synthetic Strategies for Functionalized 1,10-Phenanthroline Derivatives

Synthetic MethodPrecursorFunctional Group IntroducedReference
One-pot acid catalysis1-bromoaryl-3-chloroacetone and o-phenylenediamine4,7-dibromoaryl researchgate.net
Suzuki cross-couplingBromo-phenanthroline derivativePhenyl-amino-biphenyl researchgate.net
Sonogashira cross-couplingBromo-phenanthroline derivativePhenylethynyl or hydroxy-butynyl researchgate.net
Multi-step synthesis1,10-phenanthrolineImidazo-templated Schiff base ajol.infosemanticscholar.org

Integration into Supramolecular Assemblies and Molecular Machines

The rigid, planar structure of 4-methyl-1,10-phenanthroline makes it an excellent building block for the construction of complex supramolecular assemblies and molecular machines. researchgate.net These organized structures are held together by non-covalent interactions, such as hydrogen bonding, π-stacking, and metal-ligand coordination. mdpi.com

The self-assembly of 1,10-phenanthroline derivatives with metal ions can lead to the formation of discrete, two- and three-dimensional structures with well-defined geometries. acs.org For example, the interaction of 1,10-phenanthroline with manganese(II) and zinc(II) in the presence of other ligands has been shown to form metal-organic compounds where various non-covalent interactions, including C–H∙∙∙Cl, C–H∙∙∙O, and π-stacking interactions, play a crucial role in stabilizing the resulting supramolecular architecture. mdpi.compreprints.org

The unique chelating properties of the phenanthroline core have been famously exploited in the construction of mechanically interlocked molecules like rotaxanes and catenanes, which are fundamental components of molecular machines. nih.gov The copper(I)-templated synthesis of such structures often relies on the ability of two phenanthroline ligands to coordinate the metal ion in a tetrahedral geometry, thereby threading a molecular "string" through a "ring." While much of this foundational work has utilized unsubstituted 1,10-phenanthroline, the principles are directly applicable to its methylated derivatives. The methyl group in 4-methyl-1,10-phenanthroline can introduce steric constraints that could be exploited to control the assembly and dynamics of such systems.

The future in this area lies in using functionalized 4-methyl-1,10-phenanthroline ligands to create more sophisticated supramolecular systems with advanced functions, such as molecular switches or sensors, where the methyl group can play a role in modulating the system's properties.

Applications in Advanced Materials Science (e.g., Optical Materials, Thin Films, Sensors)

Complexes of 4-methyl-1,10-phenanthroline and its derivatives are increasingly being explored for their potential in advanced materials science, particularly in the development of optical materials, thin films, and chemical sensors. The inherent photophysical properties of the phenanthroline ligand, which can be tuned through functionalization, make it a valuable component in light-emitting and light-harvesting applications. researchgate.net

In the realm of optical materials , phenanthroline-based complexes are known for their good photothermal stability and high oxidation-reduction potentials. labinsights.nl These properties are advantageous for applications in solar energy conversion and photoluminescent probes. labinsights.nl The introduction of different functional groups can alter the energy of the metal-to-ligand charge transfer (MLCT) transitions, thereby tuning the color and efficiency of light emission. myuchem.com For example, imidazo[4,5-f]-1,10-phenanthroline derivatives have been investigated for their strong fluorescence and large Stokes shifts, which are desirable properties for organic light-emitting diode (OLED) materials. semanticscholar.org

While specific research on thin films of 4-methyl-1,10-phenanthroline is emerging, the broader class of organic dye-doped polymeric thin films serves as a model for potential applications. Materials like poly(methyl methacrylate) (PMMA) doped with laser dyes have been used to fabricate optical waveguides. nasa.gov The incorporation of 4-methyl-1,10-phenanthroline complexes into such films could lead to new materials for integrated optical components.

As sensors , the ability of 4-methyl-1,10-phenanthroline to form stable and often colored complexes with various metal ions is a key feature. chemicalbook.com This property has been widely used for the colorimetric and spectrophotometric detection of metal ions like iron(II). chemicalbook.com The development of luminescent sensors based on phenanthroline derivatives is an active area of research. chim.it These sensors operate on the principle that the binding of a metal ion to the ligand can cause a detectable change in the fluorescence spectrum. chim.it

Advanced Computational Modeling for Property Prediction and Drug Discovery

Advanced computational modeling, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool in the study of 4-methyl-1,10-phenanthroline and its derivatives. These methods allow for the prediction of molecular structures, electronic properties, and spectroscopic behavior, thereby guiding the rational design of new functional molecules.

Computational studies have been successfully used to predict the ground state geometries of complex phenanthroline derivatives, providing insights that are in good agreement with experimental data. ajol.infosemanticscholar.org Furthermore, TD-DFT calculations can elucidate the nature of electronic transitions, helping to explain the photoluminescence properties of these molecules. ajol.info This predictive power is crucial for designing new materials with tailored optical and electronic properties without the need for exhaustive trial-and-error synthesis.

In the context of drug discovery , computational modeling is used to understand the interactions between phenanthroline-based compounds and biological targets, such as DNA. The use of flat ligands like 1,10-phenanthroline and its derivatives as potential alternatives to cisplatin (B142131) in chemotherapy is an area of active investigation. mdpi.com These molecules are known to intercalate between the base pairs of DNA, which can inhibit DNA replication and lead to cell death. mdpi.com Computational models can be used to study the thermodynamics and kinetics of this intercalation process, providing insights into the structure-activity relationships of potential drug candidates. For example, studies have been performed on the intercalation of methylated phenanthroline derivatives with DNA, highlighting the importance of specific interactions in the binding process.

Table 2: Applications of Computational Modeling in 4-Methyl-1,10-phenanthroline Research

Computational MethodPredicted PropertyApplication AreaReference
DFTGround state geometryMaterials Design ajol.infosemanticscholar.org
TD-DFTExcited state properties, electronic transitionsOptical Materials ajol.infosemanticscholar.org
Molecular DockingInteraction with biological targets (e.g., DNA)Drug Discovery mdpi.com

Expanding the Scope of Therapeutic and Analytical Applications through Ligand Modification

The modification of the 4-methyl-1,10-phenanthroline scaffold is a key strategy for expanding its utility in both therapeutic and analytical domains. By introducing specific functional groups, researchers can enhance the biological activity of these compounds or improve their performance as analytical reagents.

In the therapeutic arena , there is significant interest in developing phenanthroline derivatives as anticancer agents. researchgate.net The cytostatic activity of a series of 1,10-phenanthroline derivatives has been studied, revealing that modifications to the ligand structure can lead to substantial increases in biological activity. nih.gov For example, bridging two phenanthroline moieties at their C3 positions with an alkoxy linker resulted in a derivative with significantly enhanced cytotoxicity against murine leukemia cells compared to the parent phenanthroline. nih.gov It has also been observed that in some cases, the free phenanthroline ligands can be more biologically active than their corresponding ruthenium complexes, suggesting that the ligand itself plays a crucial role in the therapeutic effect. rsc.org The rational tuning of properties like hydrophobicity and metal-binding affinity through ligand modification has been shown to yield compounds that can modulate the activity of pathological targets in Alzheimer's disease. rsc.org

For analytical applications , the classic use of 1,10-phenanthroline for the determination of iron and copper is well-established. pageplace.de Modern research focuses on creating more sensitive and selective analytical tools by modifying the phenanthroline ligand. The introduction of different substituents can affect the stability and spectral properties of the metal complexes, allowing for the development of new colorimetric and fluorometric assays. pageplace.de For example, the synthesis of phenanthroline derivatives with carboxylic acid groups can improve their solubility in aqueous media, which is advantageous for biological and environmental analyses. chim.it The development of phenanthroline-based systems as luminescent sensors for the efficient detection of metal ions is an emerging application that relies heavily on the principles of ligand modification. chim.it

Q & A

Q. What in vitro assays evaluate the anti-proliferative activity of 4-methyl-1,8-phenanthroline-metal complexes?

  • Methodological Answer : MTT or SRB assays measure cytotoxicity against cancer cell lines (e.g., Hep-G2, PC-3). Mechanistic studies involve ROS detection (DCFH-DA probes) and apoptosis markers (caspase-3 activation), referencing protocols for nickel-phenanthroline systems .

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